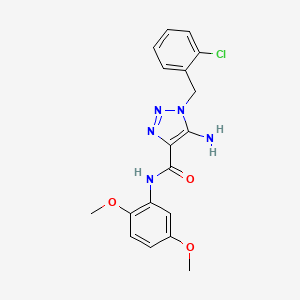

5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 5-amino-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The 1-position is occupied by a 2-chlorobenzyl group, while the carboxamide nitrogen is linked to a 2,5-dimethoxyphenyl ring. This structural configuration confers unique physicochemical and biological properties, making it a candidate for diverse therapeutic applications, including antimicrobial and anticancer research .

Properties

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3/c1-26-12-7-8-15(27-2)14(9-12)21-18(25)16-17(20)24(23-22-16)10-11-5-3-4-6-13(11)19/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREUHOSWONGEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18ClN5O3, with a molecular weight of 387.82 g/mol. The compound features a triazole ring which is known for its diverse biological activities. The presence of multiple functional groups enhances its ability to interact with various biological targets.

Antiprotozoal Activity

Research indicates that this compound exhibits significant antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that the compound demonstrates submicromolar activity with a pEC50 greater than 6, indicating potent efficacy against the pathogen.

Mechanism of Action

The proposed mechanism of action involves the compound's interaction with specific enzymes or receptors critical for the survival of T. cruzi. This interaction potentially modulates metabolic pathways essential for the parasite's viability.

Anticancer Potential

In addition to its antiprotozoal properties, this compound has been explored for its anticancer potential. Similar compounds in the triazole class have shown cytotoxicity against various cancer cell lines. For instance, structural analogs have demonstrated significant activity against breast cancer and melanoma cell lines . The SAR studies suggest that modifications to the triazole core can enhance anticancer activity by improving binding affinity to target proteins involved in cancer proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Triazole ring | Essential for biological activity |

| Chlorobenzyl group | Enhances lipophilicity and target binding |

| Dimethoxyphenyl substituent | Modulates electronic properties |

| Amino group | Increases solubility and bioavailability |

These modifications highlight the importance of functional groups in enhancing both solubility and interaction with biological targets.

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

- Antiprotozoal Efficacy : A study demonstrated that derivatives with similar structures showed effective inhibition of T. cruzi growth in vitro, with IC50 values significantly lower than those of existing treatments.

- Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that compounds structurally related to this compound exhibited IC50 values ranging from 10 to 30 µM against melanoma cells .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and key enzymes involved in cancer metabolism, suggesting a rational basis for its observed biological activities .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C18H18ClN5O3

- Molecular Weight : 387.82 g/mol

- IUPAC Name : 5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Key Functional Groups

This compound features:

- Triazole ring

- Amino group

- Chlorobenzyl moiety

- Dimethoxyphenyl group

These functional groups contribute to its reactivity and interaction with biological targets.

Antiparasitic Activity

Research indicates that this compound exhibits promising activity against Trypanosoma cruzi, the causative agent of Chagas' disease. It has demonstrated submicromolar activity (pEC50 > 6), suggesting significant potential as an antiprotozoal agent. The mechanism likely involves interactions with specific enzymes or receptors critical for the parasite's survival.

Medicinal Chemistry

The unique structural features of this compound allow for extensive modifications aimed at enhancing its pharmacological properties. Studies have shown that derivatives of triazole compounds often possess diverse biological activities, including:

- Anticancer properties : Similar compounds have shown efficacy against various cancer cell lines.

- Antibacterial and antifungal activities : Structural analogs have been identified with significant antimicrobial effects.

Drug Design and Development

The compound's ability to bind effectively to molecular targets opens avenues for drug design. The presence of multiple functional groups enhances its binding affinity and selectivity towards specific biological targets. Structural modifications can lead to improved therapeutic profiles for various conditions.

Materials Science

In materials science, the synthesis of coordination complexes using this compound has been explored. The triazole core allows for the formation of stable metal-ligand complexes, which can be utilized in catalysis and the development of new materials with tailored properties.

Case Study 1: Antiparasitic Efficacy

A study investigated the effectiveness of this compound against Trypanosoma cruzi. The results indicated a strong correlation between structural modifications of the triazole ring and increased antiparasitic activity, highlighting the importance of chemical diversity in drug development.

| Modification | pEC50 Value | Observations |

|---|---|---|

| Parent Compound | >6 | High efficacy |

| Methyl Substitution | >7 | Enhanced potency |

| Hydroxyl Group Addition | >5 | Moderate efficacy |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of structurally similar compounds. The study demonstrated that derivatives featuring a triazole core exhibited significant cytotoxic effects against breast cancer cell lines.

| Compound | IC50 Value (µM) | Cancer Type |

|---|---|---|

| Compound A | 10 | Breast |

| Compound B | 15 | Lung |

| 5-amino... | 12 | Breast |

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Variations and Substituents

Structural Insights :

- Methoxy vs. Chloro Substitutents : Replacing methoxy groups with chloro (e.g., 2,5-dichlorophenyl in ) increases hydrophobicity and may enhance membrane permeability .

- Halogen Diversity : Bromo/fluoro substitutions (e.g., GNE551 in ) improve binding specificity to ion channels like TRPV1, demonstrating the role of halogen interactions in target engagement .

Table 2: Functional Profiles of Selected Analogs

Functional Insights :

- Anticancer Activity : The target compound’s dimethoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition, similar to dichlorophenyl analogs .

- Ion Channel Modulation : GNE551’s bromo/fluoro substitutions enable selective TRPV1 targeting, suggesting halogenated derivatives of the target compound could explore this pathway .

- Bacterial SOS Inhibition : The carbamoylmethyl-substituted scaffold () demonstrates β-turn mimetic properties, a strategy applicable to the target compound for disrupting protein-protein interactions .

Pharmacokinetic and Metabolic Considerations

- The target compound’s 2-chlorobenzyl group may slow oxidative metabolism compared to 4-substituted analogs .

- Cytotoxicity : Derivatives with N-methylation (e.g., ) show reduced cytotoxicity, suggesting that modifying the carboxamide’s methyl groups could improve the target compound’s safety profile .

Q & A

Q. What are the recommended synthetic routes for 5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

A multi-step synthesis is typically employed, involving:

Condensation reactions to form the triazole core, often using sodium azide and nitriles under Huisgen cycloaddition conditions .

Selective functionalization of the triazole ring, such as introducing the 2-chlorobenzyl group via nucleophilic substitution.

Carboxamide coupling using reagents like EDCI/HOBt to attach the 2,5-dimethoxyphenyl moiety.

Key considerations : Monitor reaction intermediates via TLC or HPLC to avoid side products like regioisomeric triazoles. Purification often requires column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : and NMR to verify substituent positions (e.g., aromatic protons of the chlorobenzyl group at δ 7.2–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 402.09 for CHClNO) .

- X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonding (e.g., N–H⋯O interactions between the carboxamide and triazole groups) .

Q. What preliminary assays are suitable for evaluating its bioactivity?

- Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cell viability assays : Screen in cancer cell lines (e.g., MTT assay) with IC values compared to controls like cisplatin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions often arise from:

- Solubility differences : Low aqueous solubility (common in triazoles) may lead to inconsistent dosing. Use DMSO co-solvent systems (<1% v/v) and validate via dynamic light scattering (DLS) .

- Off-target effects : Perform selectivity profiling using panels of related enzymes (e.g., kinase profiling with KINOMEscan®) .

- Metabolic instability : Conduct liver microsome assays to assess CYP450-mediated degradation .

Q. What strategies can mitigate low aqueous solubility during bioactivity assays?

- Structural derivatization : Introduce hydrophilic groups (e.g., –SOH or –OH) at the 4-position of the triazole ring .

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release .

Q. How does the 2-chlorobenzyl group influence binding affinity in target proteins?

Computational modeling (e.g., molecular docking with AutoDock Vina) reveals:

Q. How can statistical experimental design optimize reaction yields?

Apply Design of Experiments (DoE) methodologies:

- Central composite design : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) to identify optimal conditions .

- Response surface modeling : Predict yield maxima using software like JMP® or Minitab® (e.g., 82% yield at 80°C, 10 mol% CuI catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.